3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromophenyl group and a cyanoacrylic acid moiety, which contribute to its unique chemical properties and biological activities. The compound is typically synthesized in laboratory settings and has been cataloged in various chemical databases such as PubChem and BenchChem .
The synthesis of 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid generally involves several key steps:
Industrial production methods may optimize these synthetic routes using continuous flow reactors and automated synthesis techniques to enhance yield and purity .
The molecular formula for 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is C13H8BrN3O2, with a molecular weight of 318.12 g/mol. The structural features include:
The InChI key for this compound is OORPKZGJNPCQLH-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases .
This compound can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor binding, influencing various physiological pathways. For instance, it has been noted for potential anti-inflammatory and anticancer activities, suggesting that it interacts with pathways involved in cell proliferation and inflammation .
The physical and chemical properties of 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid include:
Property | Value |
---|---|
Molecular Formula | C13H8BrN3O2 |
Molecular Weight | 318.12 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
InChI Key | OORPKZGJNPCQLH-UHFFFAOYSA-N |
These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications .
The scientific applications of 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid are diverse:
The synthesis of 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid follows a modular convergent strategy integrating pyrazole core formation, bromoaryl functionalization, and cyanoacrylate conjugation. The primary sequence commences with the preparation of the 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde intermediate via condensation of (3-bromophenyl)hydrazine with ethyl acetoacetate under acid catalysis (HCl/ethanol, 80°C, 6 hours), achieving yields of 70-75% after purification [4]. Subsequent Vilsmeier-Haack formylation (POCl₃/DMF) introduces the aldehyde functionality at the pyrazole 4-position, essential for the final Knoevenagel condensation. The critical final step employs cyanoacetic acid in refluxing acetic acid with piperidine catalysis (8 hours), forming the cyanoacrylic acid moiety with typical yields of 55-60% after crystallization [4]. This multi-step approach offers flexibility in modifying the aryl substitution pattern early in the synthesis, though the overall yield is constrained by stepwise efficiency losses.
Table 1: Representative Yields in Multi-Step Synthesis
Synthetic Step | Reagents/Conditions | Yield (%) | Key Intermediate |
---|---|---|---|
Pyrazole Formation | Ethanol, HCl, 80°C, 6h | 72% | Ethyl 3-(3-bromophenyl)-1H-pyrazole-4-carboxylate |
Aldehyde Introduction | POCl₃/DMF, 0°C→reflux | 68% | 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde |
Knoevenagel Condensation | Cyanoacetic acid, piperidine, AcOH, reflux, 8h | 58% | Target compound |
Palladium-catalyzed cross-coupling enables late-stage diversification of the bromoaryl moiety in the target molecule. The 3-bromophenyl group serves as a versatile electrophilic handle for Suzuki-Miyaura, Stille, and Sonogashira reactions. Optimized conditions for Suzuki coupling utilize Pd(PPh₃)₄ (2-5 mol%) with aqueous Na₂CO₃ in DMF/water at 80-90°C, achieving >85% conversion with arylboronic acids bearing electron-withdrawing or -donating groups [1] [4]. This methodology facilitates access to biphenyl derivatives without affecting the acid-sensitive pyrazole or cyanoacrylate functionalities. For industrial implementation, ligand design focuses on suppressing protodebromination side products—a challenge exacerbated by the electron-deficient pyrazole core. Recent advances employ SPhos ligands and microwave irradiation, reducing reaction times to <1 hour while maintaining catalyst turnover numbers (TON) exceeding 500 [1].
Installing the 3-bromophenyl group demands precise regiocontrol to ensure correct substitution orientation. Electrophilic bromination of m-substituted benzenes follows charge distribution patterns in the arenium ion intermediate, where electron deficiency follows para > ortho > meta [2]. For meta-directing groups (e.g., -CN, -CHO), bromination occurs predominantly at the meta position relative to the director. Computational studies (GAUSSIAN 09) reveal that π-acceptor substituents direct electrophiles to positions minimizing charge destabilization, explaining the 73% yield of 2-bromo-5-hydroxybenzonitrile from 3-hydroxybenzonitrile bromination versus only 2% para-isomer formation [2]. When synthesizing the 3-bromophenyl precursor, Lewis acid catalysts (FeBr₃/AlBr₃) enhance para-selectivity for activated arenes, while sterically hindered NBS systems favor ortho-bromination in deactivated systems.
Table 2: Bromination Positional Selectivity Based on Substituent Effects
Directing Group | Positional Preference | Exemplary Yield | Mechanistic Basis |
---|---|---|---|
π-Donor (e.g., -OH, -OMe) | Para > Ortho >> Meta | 96% para-bromination of anisole [2] | Resonance stabilization of arenium ion |
π-Acceptor (e.g., -CN, -CHO) | Meta > Ortho > Para | 73% meta-bromination of 3-hydroxybenzonitrile [2] | Minimized charge destabilization at meta position |
Halogens (-Cl, -Br) | Ortho/Para directing, deactivating | Variable ortho:para ratios | Weak resonance donation vs. inductive withdrawal |
The Knoevenagel condensation between 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde and cyanoacetic acid proceeds via a concerted asynchronous mechanism. Kinetic and spectroscopic studies confirm a zwitterionic carbanion intermediate formed by deprotonation of cyanoacetic acid by piperidine. This nucleophile attacks the aldehyde carbonyl, generating an aldol adduct that dehydrates via a six-membered transition state involving piperidinium assistance [4]. Density functional theory (DFT) calculations reveal the dehydration step as rate-limiting (ΔG‡ = 22.3 kcal/mol), with the cyano group stabilizing the developing enolate through resonance. The reaction exhibits pronounced E-stereoselectivity (>99:1 E/Z) due to conjugation between the pyrazole ring, vinyl bond, and carboxylic acid. Modifying the catalyst to protic-acidic ionic liquids (e.g., [BMIM][HSO₄]) enhances rates by facilitating iminium activation of the carbonyl while avoiding decarboxylation side reactions prevalent under strong base conditions [5].
Solvent selection critically impacts yield, purity, and scalability of the Knoevenagel step. High-boiling aprotic solvents (DMF, DMSO) provide homogeneous reaction conditions but complicate product isolation and generate wastewater with residual amines [5]. Biphasic systems (toluene/water) with phase-transfer catalysts (Aliquat 336) enable efficient aldehyde conversion (92%) while simplifying acid purification. Recent innovations employ ultrasound irradiation (40 kHz, 150 W), reducing condensation time from 8 hours to 2.5 hours and increasing yield to 85% through enhanced mass transfer and cavitation-induced mixing [4]. For industrial implementation, continuous-flow reactors with immobilized piperidine catalysts (e.g., silica-supported diamine) achieve space-time yields of 1.2 kg/L·h, outperforming batch protocols by minimizing thermal degradation of the acid product. Catalyst recycling studies demonstrate consistent efficiency over five cycles using titania-zinc oxide nanocomposites, which resist leaching under acidic conditions [7].
Table 3: Solvent System Optimization for Knoevenagel Condensation
Solvent System | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Advantages/Limitations |
---|---|---|---|---|---|
Acetic acid | Piperidine | 120 | 8 | 58 | Low cost; product decomposition at prolonged heating |
DMF | Piperidine | 90 | 6 | 75 | Homogeneous reaction; difficult solvent removal |
Toluene/water (1:1) | Aliquat 336 | 100 | 5 | 92 | Easy phase separation; requires PTC optimization |
Ethanol (ultrasound) | Piperidine | 60 | 2.5 | 85 | Rapid kinetics; equipment costs |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3